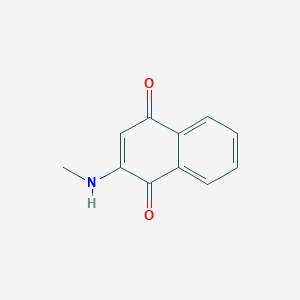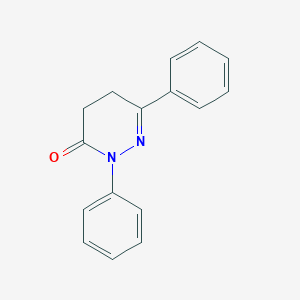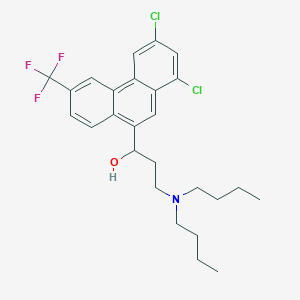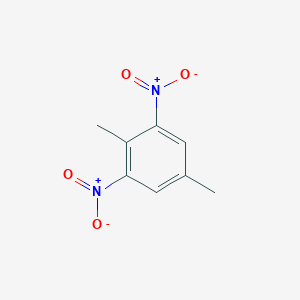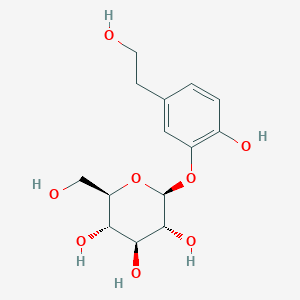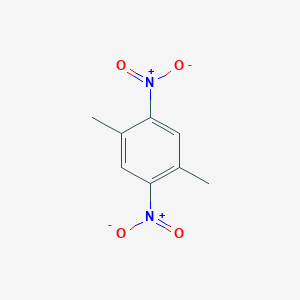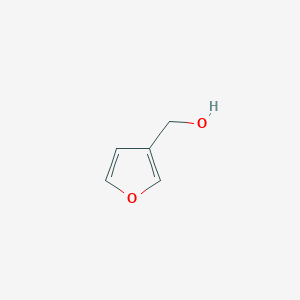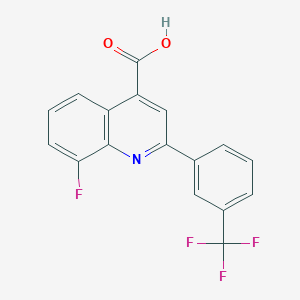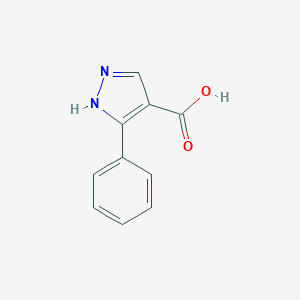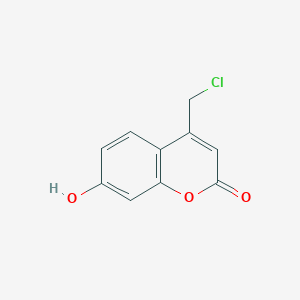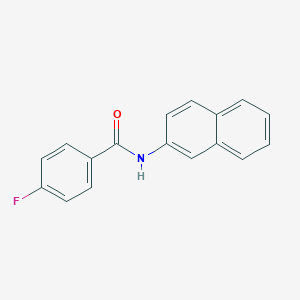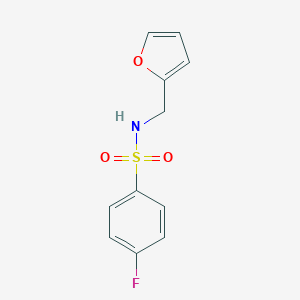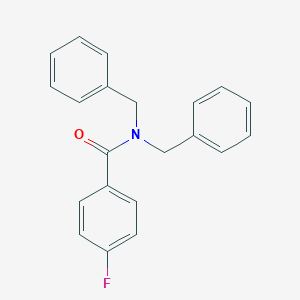
N,N-dibenzyl-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-4-fluorobenzamide (DBFB) is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DBFB belongs to the class of benzamides, which are known to have various biological activities.
作用机制
The mechanism of action of N,N-dibenzyl-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal damage. N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell growth. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.
生化和生理效应
N,N-dibenzyl-4-fluorobenzamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammatory diseases. N,N-dibenzyl-4-fluorobenzamide has also been found to induce apoptosis in cancer cells and reduce the growth of tumors in animal models of cancer. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N,N-dibenzyl-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. N,N-dibenzyl-4-fluorobenzamide is also stable under normal lab conditions and can be stored for long periods of time. However, there are some limitations to using N,N-dibenzyl-4-fluorobenzamide in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N,N-dibenzyl-4-fluorobenzamide.
未来方向
There are several future directions for research on N,N-dibenzyl-4-fluorobenzamide. One area of research could focus on the development of water-soluble derivatives of N,N-dibenzyl-4-fluorobenzamide, which could make it easier to administer in lab experiments. Another area of research could focus on the optimization of the synthesis method for N,N-dibenzyl-4-fluorobenzamide, which could lead to more efficient and cost-effective production. Additionally, more studies are needed to fully understand the mechanism of action of N,N-dibenzyl-4-fluorobenzamide and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N,N-dibenzyl-4-fluorobenzamide involves the reaction between 4-fluorobenzoic acid and benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified using column chromatography or recrystallization.
科学研究应用
N,N-dibenzyl-4-fluorobenzamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N,N-dibenzyl-4-fluorobenzamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
88229-29-2 |
|---|---|
产品名称 |
N,N-dibenzyl-4-fluorobenzamide |
分子式 |
C21H18FNO |
分子量 |
319.4 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-fluorobenzamide |
InChI |
InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI 键 |
GFWSZXULGGXLHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



